1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride
Description
1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound characterized by a seven-membered oxa (oxygen-containing) ring fused with a five-membered aza (nitrogen-containing) ring.
Key Properties (Inferred):
- Molecular Formula: Likely C₁₀H₁₉ClNO (free base: C₁₀H₁₉NO, as per ).
- Molecular Weight: ~205.6 g/mol (free base: 169.15 g/mol + HCl).
- Structural Features: Spiro[3.5]nonane core, isopropyl substituent, hydrochloride salt.
Properties
IUPAC Name |
3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-8(2)9-10(7-11-9)3-5-12-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHRVLAWCHDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCOCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-91-9 | |
| Record name | 1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Propan-2-yl)-7-oxa-2-azaspiro[3 One common synthetic route involves the condensation of a suitable oxetane precursor with an amine to form the spirocyclic core
For example, the synthesis may start with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring. This intermediate can then be reacted with an amine to form the spirocyclic structure.
Chemical Reactions Analysis
1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the spirocyclic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced with different functional groups.
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structural Properties
The molecular formula of 1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is with a molecular weight of approximately 205.7249 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique properties and biological activity.
Structural Information:
- Molecular Formula:
- SMILES Notation: CC(C)C1C2(CCOCC2)CN1
- InChIKey: KNHGUFFREWBIIR-UHFFFAOYSA-N
Scientific Research Applications
This compound has shown promise in several research areas:
Medicinal Chemistry
- Potential Drug Candidates: Due to its structural characteristics, this compound may serve as a scaffold for developing new therapeutic agents targeting various diseases, including neurological disorders and cancer.
- Biological Activity: Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, such as antitumor and neuroprotective effects.
Neuroscience Research
- Cognitive Function Studies: The compound's ability to interact with neurotransmitter systems could be explored in studies related to cognitive function and neurodegenerative diseases.
- Pain Management: Given its potential analgesic properties, further investigation into its mechanisms could provide insights into new pain management therapies.
Chemical Biology
- Target Identification: The compound may be used in chemical biology to identify novel biological targets through structure-activity relationship (SAR) studies.
- Mechanistic Studies: Understanding how this compound interacts at the molecular level can help elucidate pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for strong binding interactions with enzymes and receptors. For example, it can bind to the active site of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. This binding can enhance the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural analogs and their key properties:
Key Observations:
- Polarity: The furan-substituted derivative (C₁₁H₁₆ClNO₂) has higher polarity due to the oxygen-rich aromatic ring, which may reduce bioavailability compared to the isopropyl variant .
- Steric Effects: The methoxy and methyl groups in EN300-46582510 introduce steric hindrance, possibly affecting binding to biological targets .
Commercial Availability and Pricing
- 7-Oxa-2-azaspiro[3.5]nonane HCl: Priced at €28.00/100mg (CymitQuimica), reflecting its simpler synthesis .
- 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane HCl: Priced at €529.00/50mg (CymitQuimica), likely due to the complex furan substituent .
Research and Patent Landscape
- Target Compound: No patents or literature mentions (: Patent count = 0, Literature count = 0) .
- Analog Compounds: 7-Oxa-2-azaspiro[3.5]nonane HCl: Used as a building block in spirocyclic drug candidates (e.g., kinase inhibitors) . 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Explored in material science for its rigid, aromatic-functionalized structure .
Biological Activity
1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
This compound is characterized by its spirocyclic framework, which includes both nitrogen and oxygen atoms. This structure contributes to its rigidity and three-dimensional shape, enhancing its interactions with biological targets. The compound is synthesized through various chemical reactions, including condensation of oxetane precursors with amines, leading to a versatile building block in medicinal chemistry .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to bind effectively to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often over-expressed in cancer cells. This binding enhances the enzyme's ability to reduce certain substrates, potentially leading to therapeutic effects against cancer .
Table 1: Binding Affinity and Activity
| Target Enzyme | Binding Affinity | Effect on Substrate Reduction |
|---|---|---|
| NQO1 | High | Enhanced reduction of benzimidazolequinone substrates |
Biological Evaluation
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in metabolic pathways related to glucose regulation. For instance, a study identified a related spirocyclic compound as a potent GPR119 agonist, which showed promising glucose-lowering effects in diabetic models . This suggests that derivatives of this spirocyclic structure may have applications in treating metabolic disorders.
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of spirocyclic compounds, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in NQO1-overexpressing cancer cells compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of related compounds on glucose homeostasis. The study found that spirocyclic derivatives could activate GPR119, leading to increased insulin secretion and improved glucose tolerance in animal models. This highlights the therapeutic potential of these compounds in managing diabetes and related metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxa-6-Azaspiro[3.3]heptane | Smaller ring size | Moderate binding affinity |
| 2-Oxa-7-Azaspiro[3.5]nonane | Similar structure without isopropyl group | Lower activity |
| Spirocyclic Oxetanes | Varying substituents | Diverse biological activities |
The unique combination of the isopropyl group and hydrochloride salt in this compound enhances its binding properties and biological activity compared to other similar compounds.
Q & A
Q. What are the optimized synthetic routes for 1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. Key steps may include:
- Cyclization : Formation of the spirocyclic core via intramolecular nucleophilic attack, often catalyzed by acids or bases .
- Isopropyl Group Introduction : Alkylation or substitution reactions using propan-2-yl halides or alcohols under anhydrous conditions .
- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in dioxane) to precipitate the final product . Yield optimization requires precise control of temperature, solvent polarity (e.g., THF or DCM), and stoichiometry of reagents. For example, excess alkylating agents may lead to byproducts, while low temperatures (<0°C) can suppress side reactions .
Q. How is the spirocyclic structure of this compound validated, and what spectroscopic techniques are most effective?
Structural confirmation relies on:
- NMR Spectroscopy :
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme Inhibition : Fluorogenic assays (e.g., protease or kinase targets) to measure IC₅₀ values .
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) to assess affinity (Kᵢ) .
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to establish baseline safety profiles . Positive controls (e.g., pipecolic acid derivatives) and dose-response curves (1 nM–100 µM) are essential for comparative analysis .
Advanced Research Questions
Q. How does the substitution pattern on the spirocyclic core influence structure-activity relationships (SAR) in receptor binding?
SAR studies reveal:
- Spirocyclic Rigidity : The 7-oxa-2-aza scaffold enhances conformational restraint, improving binding specificity for targets like opioid or serotonin receptors .
- Isopropyl Group : Hydrophobic interactions with receptor pockets increase affinity, but bulky substituents may sterically hinder binding .
- Derivatization : Methyl ester or carboxylic acid variants (e.g., C-1 position) modulate solubility and bioavailability . Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding modes and guide synthetic modifications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Enantiomeric Purity : Chiral HPLC or SFC separates enantiomers, as biological activity often differs significantly (e.g., (R)- vs. (S)-isomers) .
- Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) impact compound solubility and stability .
- Metabolic Stability : Liver microsome assays (e.g., human/rat) identify rapid degradation pathways (e.g., ester hydrolysis) that may skew in vitro results . Cross-validation using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) is critical .
Q. How can in vivo efficacy be evaluated while addressing poor pharmacokinetic properties?
Strategies include:
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger Phase .
- Machine Learning : QSAR models trained on spirocyclic compound libraries predict off-target effects .
- Free Energy Perturbation (FEP) : Calculates relative binding affinities for mutagenesis studies . Validation with experimental data (e.g., SPR or ITC) ensures model accuracy .
Methodological Considerations
Q. How to assess the compound’s stability under physiological conditions?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) followed by LC-MS analysis .
- Oxidative Stress : H₂O₂ (3% v/v) exposure to identify labile functional groups (e.g., tertiary amines) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
